molecular formula C8H11ClFN B588715 (R)-1-(3-Fluorophenyl)ethylamine hydrochloride CAS No. 321429-49-6

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride

Cat. No.: B588715
CAS No.: 321429-49-6
M. Wt: 175.631
InChI Key: RKALWMOKWLLQMU-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine compound with a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluorophenyl)ethylamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the asymmetric reduction of 3-fluoroacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of ®-1-(3-Fluorophenyl)ethylamine hydrochloride may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, alkanes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(3-Fluorophenyl)ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoroamphetamine
  • 3-Fluoroethamphetamine
  • 3-Fluoromethamphetamine
  • 3-Fluoromethcathinone
  • 3-Fluorophenmetrazine

Uniqueness

®-1-(3-Fluorophenyl)ethylamine hydrochloride is unique due to its chiral nature and the presence of the fluorine atom on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : (R)-1-(3-fluorophenyl)ethan-1-amine hydrochloride
  • CAS Number : 321429-49-6
  • Molecular Formula : C₈H₁₁ClFN
  • Molecular Weight : 175.63 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The presence of the fluorine atom on the phenyl ring enhances the compound's binding affinity and selectivity towards these targets. The chiral nature of the compound can significantly influence its pharmacokinetics and biological effects, as enantiomers often exhibit different activities in biological systems .

1. Neuropharmacological Effects

Research indicates that this compound may possess neuropharmacological properties, particularly in modulating cholinergic systems. It has shown potential in enhancing cognitive functions through interactions with nicotinic acetylcholine receptors (nAChRs). For instance, studies have demonstrated that compounds similar to (R)-1-(3-fluorophenyl)ethylamine exhibit activity at α7 nAChRs, which are implicated in cognitive processes .

2. Antidepressant Potential

The compound has been investigated for its antidepressant-like effects. In animal models, it was found to reverse scopolamine-induced cognitive deficits, suggesting a role in ameliorating symptoms associated with depression and anxiety disorders . This effect may be linked to its ability to enhance neurotransmitter signaling pathways.

3. Antimicrobial Activity

Preliminary studies have suggested that compounds structurally related to (R)-1-(3-fluorophenyl)ethylamine may exhibit antibacterial and antifungal properties. For example, certain fluorinated alkaloids have demonstrated significant inhibition against various bacterial strains, indicating a potential application in treating infections .

Research Findings and Case Studies

StudyFindings
NCBI Study on ArylpyridinesIdentified that similar compounds showed activity at α7 nAChRs with EC50 values ranging from 0.14 µM to 2.5 µM, indicating strong receptor modulation capabilities .
Antidepressant ActivityDemonstrated reversal of cognitive deficits in animal models, supporting the compound's potential as an antidepressant .
Antimicrobial ScreeningShowed promising activity against Gram-positive bacteria with inhibition zones up to 24 mm for related compounds .

Properties

IUPAC Name

(1R)-1-(3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKALWMOKWLLQMU-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662525
Record name (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321429-49-6
Record name (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.